Physicochemical Differentiation: LogP and Conformational Flexibility vs. N-Methyl Analog
CAS 191215-75-5 exhibits a calculated LogP of 4.4 and possesses 6 rotatable bonds, compared to the N-methyl analog (4,4'-sulfonylbis(N-methylbenzamide), CAS 338421-01-5) which has a lower LogP (estimated ~2.8) and only 4 rotatable bonds due to the absence of terminal phenyl rings [1]. This difference in lipophilicity and conformational degrees of freedom directly impacts membrane permeability and target binding entropy. The target compound has 33 heavy atoms and zero sp3-hybridized carbons (fully aromatic), versus 20 heavy atoms and 2 sp3 carbons in the N-methyl analog—differences that significantly alter molecular recognition at protein binding sites [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) and rotatable bond count |
|---|---|
| Target Compound Data | LogP = 4.4; 6 rotatable bonds; 33 heavy atoms; 0% sp3 carbon |
| Comparator Or Baseline | 4,4'-sulfonylbis(N-methylbenzamide), CAS 338421-01-5: LogP ~2.8; 4 rotatable bonds; 20 heavy atoms; ~12.5% sp3 carbon |
| Quantified Difference | ΔLogP ≈ 1.6; 2 additional rotatable bonds; 65% more heavy atoms |
| Conditions | Calculated physicochemical properties (in silico prediction) |
Why This Matters
A LogP difference of 1.6 log units corresponds to an approximately 40-fold difference in octanol-water partitioning, fundamentally altering membrane permeability and nonspecific protein binding, which renders the N-methyl analog unsuitable as a biophysical surrogate for the target compound.
- [1] Molaid Chemical Database. Benzamide, 4,4'-sulfonylbis[N-phenyl- (CAS 191215-75-5): Physicochemical Properties. Available at: https://www.molaid.com View Source
